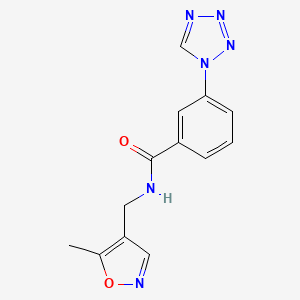![molecular formula C20H22N2O4 B2727612 N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide CAS No. 905686-88-6](/img/structure/B2727612.png)
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide is a complex organic compound with a unique structure that combines a pyrrolidinone ring, an ethoxyphenyl group, and a methoxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride, which can reduce carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include ceric ammonium nitrate for oxidation, sodium borohydride for reduction, and bromine or chlorine for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ceric ammonium nitrate can yield quinones, while reduction with sodium borohydride can produce alcohols.
Aplicaciones Científicas De Investigación
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit the synthesis of prostaglandins by impeding the function of the enzyme cyclooxygenase (COX), thereby reducing pain and inflammation . Additionally, it may interact with sensory tracts in the spinal cord, contributing to its analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-26-17-9-7-16(8-10-17)22-13-15(12-19(22)23)21-20(24)14-5-4-6-18(11-14)25-2/h4-11,15H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQUCRQTUIEUJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2727532.png)


![[5-(4-Ethylphenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2727536.png)
![2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2727537.png)
![N-[(4-bromophenyl)methyl]-2-methoxypyrimidine-5-carboxamide](/img/structure/B2727539.png)

![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2727544.png)



![(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B2727551.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2727552.png)
